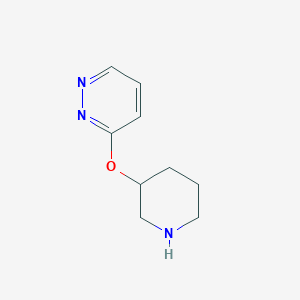![molecular formula C30H22N2 B13641605 4'-(9H-Carbazol-9-yl)-N-phenyl-[1,1'-biphenyl]-4-amine](/img/structure/B13641605.png)
4'-(9H-Carbazol-9-yl)-N-phenyl-[1,1'-biphenyl]-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4’-(9H-Carbazol-9-yl)-N-phenyl-[1,1’-biphenyl]-4-amine is an organic compound that has garnered significant interest in the field of organic electronics. This compound is known for its excellent hole-transporting properties, making it a valuable material in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4’-(9H-Carbazol-9-yl)-N-phenyl-[1,1’-biphenyl]-4-amine typically involves Suzuki coupling reactions. This method allows for the formation of carbon-carbon bonds between aryl halides and boronic acids in the presence of a palladium catalyst. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene .
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar coupling reactions but optimized for larger batches. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
4’-(9H-Carbazol-9-yl)-N-phenyl-[1,1’-biphenyl]-4-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbazole derivatives, while reduction can produce amine derivatives .
Aplicaciones Científicas De Investigación
4’-(9H-Carbazol-9-yl)-N-phenyl-[1,1’-biphenyl]-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential use in bioimaging and biosensing applications.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Widely used in the production of OLEDs, photovoltaic cells, and other optoelectronic devices
Mecanismo De Acción
The mechanism by which 4’-(9H-Carbazol-9-yl)-N-phenyl-[1,1’-biphenyl]-4-amine exerts its effects is primarily through its role as a hole-transporting material. It facilitates the movement of positive charge carriers (holes) within organic electronic devices, enhancing their efficiency and performance. The molecular targets and pathways involved include the interaction with the active layers of OLEDs and other optoelectronic components .
Comparación Con Compuestos Similares
Similar Compounds
4,4’-Bis(N-carbazolyl)-1,1’-biphenyl: Known for its high hole mobility and used in similar applications.
3,3’-Di(9H-carbazol-9-yl)-1,1’-biphenyl: An isomer with different electronic properties due to the meta-linkage.
Uniqueness
4’-(9H-Carbazol-9-yl)-N-phenyl-[1,1’-biphenyl]-4-amine stands out due to its unique combination of thermal stability, high glass transition temperature, and excellent hole-transporting properties. These characteristics make it particularly suitable for use in high-performance OLEDs and other advanced optoelectronic devices .
Propiedades
Fórmula molecular |
C30H22N2 |
|---|---|
Peso molecular |
410.5 g/mol |
Nombre IUPAC |
4-(4-carbazol-9-ylphenyl)-N-phenylaniline |
InChI |
InChI=1S/C30H22N2/c1-2-8-24(9-3-1)31-25-18-14-22(15-19-25)23-16-20-26(21-17-23)32-29-12-6-4-10-27(29)28-11-5-7-13-30(28)32/h1-21,31H |
Clave InChI |
DPPUCHIVZNMDEE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)NC2=CC=C(C=C2)C3=CC=C(C=C3)N4C5=CC=CC=C5C6=CC=CC=C64 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![((2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)methyl)hydrazine](/img/structure/B13641522.png)

![1-[1-(Methylamino)cyclopropyl]ethanone](/img/structure/B13641533.png)











